Cas no 53911-69-6 (4-(4-nitrophenyl)oxane-2,6-dione)

4-(4-Nitrophenyl)oxane-2,6-dione is a nitro-substituted heterocyclic compound featuring a 1,4-dioxane backbone. Its structure, incorporating both an oxane ring and a nitrophenyl group, makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules or functional materials. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution or reduction reactions, while the dione moiety offers sites for further derivatization. This compound is valued for its stability under standard conditions and its potential utility in constructing complex molecular architectures. Its well-defined crystalline form also facilitates purification and characterization, ensuring reproducibility in synthetic applications.
4-(4-nitrophenyl)oxane-2,6-dione structure
53911-69-6 structure
Product Name:4-(4-nitrophenyl)oxane-2,6-dione
CAS No:53911-69-6
MF:C11H9NO5
MW:235.192863225937
CID:366757
PubChem ID:17887967
Update Time:2025-05-25

4-(4-nitrophenyl)oxane-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Nitrophenyl)dihydro-2H-pyran-2,6(3H)-dione
    • 2H-Pyran-2,6(3H)-dione, dihydro-4-(4-nitrophenyl)-
    • 4-(4-nitrophenyl)oxane-2,6-dione
    • 3-(4-nitro-phenyl)-glutaric acid-anhydride
    • 3-(4-Nitro-phenyl)-glutarsaeure-anhydrid
    • 3-(4-nitro-phenyl)-pentanedioic acid anhydride
    • 3-p-Nitrophenylglutarsaeureanhydrid
    • 4-(4-nitro-phenyl)-dihydro-pyran-2,6-dione
    • A829823
    • CS-0268064
    • DTXSID20591480
    • EN300-1858255
    • 53911-69-6
    • MFVQOCMEHLITHQ-UHFFFAOYSA-N
    • 4-(4-NITROPHENYL)-DIHYDRO-3H-PYRAN-2,6-DIONE
    • SCHEMBL1855195
    • Inchi: 1S/C11H9NO5/c13-10-5-8(6-11(14)17-10)7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6H2
    • InChI Key: MFVQOCMEHLITHQ-UHFFFAOYSA-N
    • SMILES: O1C(CC(C2C=CC(=CC=2)[N+](=O)[O-])CC1=O)=O

Computed Properties

  • Exact Mass: 235.04800
  • Monoisotopic Mass: 235.04807239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 89.2Ų

Experimental Properties

  • Density: 1.412
  • Boiling Point: 458.5°C at 760 mmHg
  • Flash Point: 228.4°C
  • Refractive Index: 1.586
  • PSA: 89.19000
  • LogP: 2.06520

4-(4-nitrophenyl)oxane-2,6-dione Customs Data

  • HS CODE:2917399090
  • Customs Data:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

4-(4-nitrophenyl)oxane-2,6-dione Pricemore >>

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Additional information on 4-(4-nitrophenyl)oxane-2,6-dione

4-(4-Nitrophenyl)oxane-2,6-dione: A Comprehensive Overview

4-(4-Nitrophenyl)oxane-2,6-dione, also known by its CAS number 53911-69-6, is a compound of significant interest in various fields of chemistry and materials science. This compound is a derivative of oxane-2,6-dione, which is a cyclic diketone with a six-membered ring structure. The substitution at the 4-position of the phenyl ring with a nitro group introduces unique electronic and structural properties that make it valuable for both theoretical and applied research.

The molecular structure of 4-(4-nitrophenyl)oxane-2,6-dione consists of a benzene ring substituted with a nitro group at the para position and connected to an oxane-2,6-dione moiety. This combination results in a molecule with strong electron-withdrawing groups (EWGs), which significantly influence its reactivity and stability. The diketone functionality is known for its ability to participate in various condensation reactions, making it a versatile building block in organic synthesis.

Recent studies have highlighted the potential of 4-(4-nitrophenyl)oxane-2,6-dione in the development of advanced materials. For instance, researchers have explored its use in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The presence of the nitro group enhances the conjugation within the molecule, leading to improved electronic properties that are desirable in applications such as organic electronics and optoelectronics.

In addition to its role in materials science, 4-(4-nitrophenyl)oxane-2,6-dione has been investigated for its potential in drug discovery. The compound's ability to act as a Michael acceptor has been leveraged in the design of bioactive molecules targeting various therapeutic areas. Recent findings suggest that derivatives of this compound may exhibit promising anti-inflammatory and anticancer activities, although further studies are required to validate these effects.

The synthesis of 4-(4-nitrophenyl)oxane-2,6-dione typically involves multi-step organic reactions, including nucleophilic aromatic substitution and ketone formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

In terms of physical properties, 4-(4-nitrophenyl)oxane-2,6-dione exhibits a high melting point due to its rigid structure and strong intermolecular hydrogen bonding capabilities. Its solubility in polar solvents makes it suitable for various solution-based applications, including polymerization and drug delivery systems.

The application of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of 4-(4-nitrophenyl)oxane-2,6-dione. Density functional theory (DFT) calculations have revealed that the compound's electron-deficient nature enhances its electrophilicity, making it an excellent candidate for nucleophilic attacks in organic reactions.

In conclusion, 4-(4-nitrophenyl)oxane-2,6-dione, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research. Its potential applications span across materials science, pharmaceuticals, and organic synthesis, making it an essential compound for both academic and industrial pursuits.

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